molecular formula C5H10N2O3 B1598513 2-(Carbamoylamino)-2-methylpropanoic acid CAS No. 38605-63-9

2-(Carbamoylamino)-2-methylpropanoic acid

Cat. No. B1598513
CAS RN: 38605-63-9
M. Wt: 146.14 g/mol
InChI Key: FMXWPTBQTITILA-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-2-methylpropanoic acid (CMPA) is a chemical compound that belongs to the class of amino acids. It is a non-proteinogenic amino acid that has a carbamoyl group attached to the side chain of the alanine amino acid. CMPA is a relatively new compound, and its properties and applications are still being explored.

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-2-methylpropanoic acid is not well understood. However, it is believed that the carbamoyl group attached to the side chain of the alanine amino acid may play a role in the interaction of 2-(Carbamoylamino)-2-methylpropanoic acid with other molecules.
Biochemical and Physiological Effects:
2-(Carbamoylamino)-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells. 2-(Carbamoylamino)-2-methylpropanoic acid has also been shown to have anti-inflammatory properties. Additionally, 2-(Carbamoylamino)-2-methylpropanoic acid has been shown to have an effect on the immune system, modulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

2-(Carbamoylamino)-2-methylpropanoic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to create analogs with different properties. Additionally, 2-(Carbamoylamino)-2-methylpropanoic acid has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of 2-(Carbamoylamino)-2-methylpropanoic acid is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 2-(Carbamoylamino)-2-methylpropanoic acid. One direction is to further investigate its mechanism of action. This could be done through the use of computational modeling or by studying the interactions of 2-(Carbamoylamino)-2-methylpropanoic acid with other molecules. Another direction is to explore the potential of 2-(Carbamoylamino)-2-methylpropanoic acid as a therapeutic agent. Its anti-inflammatory and immune-modulating properties make it a promising candidate for the treatment of various diseases. Additionally, the synthesis of 2-(Carbamoylamino)-2-methylpropanoic acid analogs with different properties could lead to the discovery of new compounds with therapeutic potential.

Scientific Research Applications

2-(Carbamoylamino)-2-methylpropanoic acid has been used in various scientific research applications. It has been used as a building block in the synthesis of peptides and proteins. 2-(Carbamoylamino)-2-methylpropanoic acid has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, 2-(Carbamoylamino)-2-methylpropanoic acid has been used as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

2-(carbamoylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-5(2,3(8)9)7-4(6)10/h1-2H3,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXWPTBQTITILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400017
Record name 2-(carbamoylamino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carbamoylamino)-2-methylpropanoic acid

CAS RN

38605-63-9
Record name 2-(carbamoylamino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbamyl-α-amino-isobutyric acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

First, 4.0 g of 5,5-dimethylhydantoin was mixed with 4.0 g of sodium hydroxide and 4.0 g of water, and the mixture was stirred at 85° C. to 90° C. for 3.5 hours. The HPLC analysis (column: COSMOSIL 5C18-ARII (produced by Nacalai Tesque Inc.), mobile phase: acetonitrile/10 mM aqueous potassium dihydrogen phosphate solution=20/80, flow rate: 0.5 ml/min, detection wavelength: 210 nm, column temperature: 40° C.) of the reaction mixture showed the production of 3.38 g (yield 74.1%) of the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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